molecular formula C16H14FNO B023339 trans N-Benzyl-4-fluorocinnamamide CAS No. 612095-66-6

trans N-Benzyl-4-fluorocinnamamide

Cat. No. B023339
M. Wt: 255.29 g/mol
InChI Key: GBLXQGPLNCHUGP-DHZHZOJOSA-N
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Description

Synthesis Analysis

The synthesis of similar fluorinated compounds often involves novel structural units and unique reactivity due to the presence of fluorine atoms. For instance, N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides have been explored as precursors in heterocyclic synthesis, highlighting the unique electrophilic reactivity endowed by the fluorine atoms at the β-position of the enamide moiety. These compounds are used to generate fluorinated heterocycles, which are significant in pharmaceutical and agrochemical industries, through reactions such as the nucleophilic vinylic substitution (S(N)V) reaction directed toward 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones (Meiresonne et al., 2015).

Molecular Structure Analysis

The molecular structure of fluorinated compounds can significantly influence their reactivity and properties. For example, the crystal structure analysis of stable isomers of similar compounds has shown configurations that impact the kinetics of hydrolysis reactions, which is relevant for understanding the structural dynamics of trans N-Benzyl-4-fluorocinnamamide (Brocklehurst et al., 1971).

Chemical Reactions and Properties

Fluorinated compounds participate in various chemical reactions that highlight their unique chemical properties. For instance, the fluorocyclization of o-styryl benzamide with a cyclic hypervalent fluoroiodane reagent demonstrates the unexpected chemoselectivity and novel reactivity patterns induced by fluorine substitution, leading to structurally novel compounds (Yan et al., 2016).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as solubility, melting point, and crystal structure, are essential for their practical applications. For example, the synthesis and characterization of soluble fluoro-polyimides derived from specific fluorinated diamines demonstrate the impact of fluorine substitution on solubility and thermal stability, which are critical for material science applications (Xie et al., 2001).

Chemical Properties Analysis

The chemical properties of trans N-Benzyl-4-fluorocinnamamide, such as reactivity towards nucleophiles, electrophiles, and its participation in various organic reactions, are central to its potential applications. The synthesis and mesomorphic properties of esters of trans-4-n-alkoxycinnamic and trans-4-n-alkoxy-alpha-methylcinnamic acids, which exhibit ferroelectric and antiferroelectric phases, illustrate the diverse chemical behaviors that can be expected from such fluorinated compounds (Kasthuraiah et al., 1998).

Scientific Research Applications

Intramolecular Photo[4+2]Cycloaddition

N-Benzoyl-N-benzylcinnamamides and related compounds have been subjected to intramolecular photo[4+2]cycloaddition reactions, highlighting their utility in synthetic chemistry for generating complex cyclic structures. This study demonstrates the high stereoselectivity of these cycloadducts, offering a novel approach to constructing 3-azatricyclo[5.2.2.0^1,5]undeca-8,10-dien-4-ones, which are of interest for further chemical transformations (Kishikawa, Akimoto, Kohmoto, Yamamoto, & Yamada, 1997).

Histone Deacetylase Inhibition for Antitumor Activity

Benzamide derivatives, including structures analogous to "trans N-Benzyl-4-fluorocinnamamide," have been explored for their ability to inhibit histone deacetylase (HDAC), showing significant antitumor activity against human tumors. This research suggests that such compounds can act through HDAC inhibition, offering a novel therapeutic strategy for treating cancers that are insensitive to traditional antitumor agents (Saito, Yamashita, Mariko, Nosaka, Tsuchiya, Ando, Suzuki, Tsuruo, & Nakanishi, 1999).

Fluorinated Heterocycles via Rhodium-Catalyzed C-H Activation

The synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has been reported. This methodology, utilizing benzamide and ynamide precursors, underscores the versatile application of fluorinated compounds in the development of pharmaceutical and agrochemical products. The ability to generate diverse fluorinated heterocyclic structures from N-benzoyl β,β-difluoroenamides highlights the compound's role in facilitating nucleophilic vinylic substitution reactions for heterocyclic synthesis (Wu, Zhang, Gao, Qi, Zhou, Ji, Liu, Chen, Li, & Wang, 2017).

Transamidation Catalyzed by Fe(III) and Water

Research involving the transamidation of carboxamides, including structures related to "trans N-Benzyl-4-fluorocinnamamide," catalyzed by Fe(III) in the presence of water, opens up new avenues for amide bond formation. This process demonstrates the compound's versatility and potential for generating a wide range of functional groups, offering a significant improvement over existing methods for amide synthesis (Becerra-Figueroa, Ojeda-Porras, & Gamba-Sánchez, 2014).

properties

IUPAC Name

(E)-N-benzyl-3-(4-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO/c17-15-9-6-13(7-10-15)8-11-16(19)18-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,18,19)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLXQGPLNCHUGP-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans N-Benzyl-4-fluorocinnamamide

CAS RN

612095-66-6
Record name (2E)-3-(4-Fluorophenyl)-N-(phenylmethyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612095-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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